2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-5-phenylthiophene-3-carboxamide
Description
This compound features a thiophene core substituted with:
- A phenyl group at position 5, contributing aromatic bulk and hydrophobicity.
- A butanamido linker at position 2, connected to a 4-methoxyphenylsulfonyl group.
The 4-methoxyphenylsulfonyl substituent distinguishes it from simpler sulfonyl groups (e.g., methylsulfonyl (Ms) or 4-methylsulfonylphenyl (Msp)), as the methoxy group introduces electron-donating effects and modulates solubility .
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfonylbutanoylamino]-5-phenylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-29-16-9-11-17(12-10-16)31(27,28)13-5-8-20(25)24-22-18(21(23)26)14-19(30-22)15-6-3-2-4-7-15/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H2,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWCERHSHCSQBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-5-phenylthiophene-3-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound's chemical structure can be represented as follows:
- Molecular Formula : C19H24N2O4S
- IUPAC Name : this compound
Synthesis Method
The synthesis involves a multi-step process that typically includes the following stages:
- Formation of Thiophene Derivative : The thiophene ring is synthesized through cyclization reactions involving appropriate precursors.
- Sulfonamide Formation : The incorporation of the sulfonyl group is achieved via sulfonation reactions.
- Amidation : The final product is obtained by amidation of the carboxylic acid with an amine derivative.
Anticancer Properties
Research indicates that compounds structurally related to thiophenes exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction | |
| HeLa | 8.0 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Effects
In vivo studies have demonstrated that related compounds can reduce inflammation markers in animal models. The compound's sulfonamide group is thought to contribute to its anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, including protein tyrosine phosphatases (PTPs). Inhibition of PTPs has implications for diabetes and cancer therapies.
| Enzyme | Ki (µM) | Selectivity |
|---|---|---|
| PTP1B | 0.00068 | High |
| CD45 | 77 | Low |
Case Studies
- Case Study on Diabetes Management : A study assessed the compound's effect on glucose uptake in hepatocytes, revealing a significant increase in glucose absorption, indicating potential for diabetes treatment.
- Cancer Cell Line Study : A series of experiments on breast cancer cells showed that treatment with the compound led to a marked decrease in cell viability, supporting its role as a potential anticancer agent.
Scientific Research Applications
- Molecular Formula : C19H24N2O4S
- Molecular Weight : 376.5 g/mol
Therapeutic Applications
Cancer Therapy
Drug-Protein Interactions
Case Studies and Research Findings
Case Study 1: Antitumor Mechanism
Case Study 2: Binding Studies
Comparative Analysis of Related Compounds
- Clinical Trials : Evaluating the efficacy and safety of this compound in clinical settings.
- Mechanistic Studies : Further elucidating the molecular mechanisms through which it exerts its effects.
- Formulation Development : Optimizing drug delivery systems that enhance bioavailability and therapeutic outcomes.
Comparison with Similar Compounds
Substituent Variations in Sulfonyl Groups
Functional Impact :
- The target compound’s 4-methoxyphenylsulfonyl group balances solubility and target binding compared to more hydrophobic (Msp) or bulky (Mtos) variants.
- Methylsulfonyl (Ms) analogues may exhibit faster metabolic clearance due to reduced steric protection.
Variations in the Linker and Amide Groups
Functional Impact :
Core Heterocycle and Aromatic Substitutions
Functional Impact :
- The thiophene core in the target compound provides a balance of hydrophobicity and electronic interactions, whereas pyridine or thiazole cores may alter target selectivity or solubility.
Research Findings and Implications
- Synthetic Accessibility : The 4-methoxyphenylsulfonyl group can be introduced via sulfonylation of 4-methoxyphenyl precursors, contrasting with Mtos groups requiring multi-step protection/deprotection .
- Biological Activity : Sulfonamide-containing compounds often exhibit enzyme inhibitory activity (e.g., carbonic anhydrase). The methoxy group may reduce cytotoxicity compared to methylsulfonyl analogues .
- Solubility vs. Permeability : The target compound’s methoxy group improves aqueous solubility over Msp derivatives but may limit blood-brain barrier penetration compared to Ms variants.
Q & A
Basic Research Questions
Q. What are the critical synthetic challenges in preparing 2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-5-phenylthiophene-3-carboxamide, and how can reaction conditions be optimized?
- Answer : The synthesis involves multi-step reactions, including sulfonylation, amidation, and cyclization. Key challenges include controlling regioselectivity during sulfonyl group attachment and minimizing by-products. Optimization strategies include:
- Temperature control : Maintain 0–5°C during sulfonylation to prevent over-reaction .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve reaction homogeneity .
- Catalysts : Triethylamine or pyridine can enhance acylation efficiency .
- Monitoring : Thin-layer chromatography (TLC) ensures reaction completion and purity .
Q. How is the compound characterized to confirm its structural integrity and purity?
- Answer : A combination of analytical techniques is required:
| Technique | Purpose | Key Data |
|---|---|---|
| NMR | Confirm functional groups (e.g., sulfonyl, methoxy) | Chemical shifts at δ 7.8–8.2 ppm for sulfonyl protons . |
| HPLC | Assess purity (>95%) | Retention time matching reference standards . |
| Mass Spectrometry | Verify molecular weight | Exact mass matching [M+H]<sup>+</sup> . |
- X-ray crystallography may resolve ambiguous stereochemistry in the thiophene core .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Answer : Contradictions often arise from structural analogs or assay variability. Methodological approaches include:
- Comparative SAR analysis : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) to isolate activity drivers .
- Standardized assays : Use isogenic cell lines or recombinant enzymes (e.g., kinase panels) to minimize variability .
- Meta-analysis : Pool data from independent studies to identify trends (e.g., IC50 consistency against specific cancer cell lines) .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Answer : Molecular modeling workflows are critical:
- Molecular docking : Screen against target libraries (e.g., COX-2, EGFR) using software like AutoDock Vina. Focus on hydrogen bonding with the sulfonyl group and hydrophobic interactions with the phenyl ring .
- MD simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable target engagement) .
- Free energy calculations : Use MM/GBSA to rank binding affinities for lead optimization .
Q. What experimental designs are recommended for evaluating the compound’s pharmacokinetic (PK) properties?
- Answer : Employ tiered in vitro/in vivo models:
- In vitro :
- Metabolic stability: Incubate with liver microsomes; monitor parent compound depletion via LC-MS .
- Permeability: Caco-2 assays predict intestinal absorption (Papp > 1 × 10<sup>−6</sup> cm/s suggests good bioavailability) .
- In vivo :
- PK profiling in rodents: Dose intravenously/orally; calculate AUC, Cmax, and half-life .
- Tissue distribution: Radiolabel the compound and quantify accumulation in target organs .
Methodological Guidance for Data Interpretation
Q. How to differentiate between on-target and off-target effects in mechanistic studies?
- Answer : Use orthogonal validation:
- CRISPR knockouts : Silence the putative target gene and assess activity loss .
- Proteomics : Identify differentially expressed proteins post-treatment via tandem mass tags (TMT) .
- Selective inhibitors : Co-administer a known target inhibitor (e.g., gefitinib for EGFR) to block on-target effects .
Q. What statistical approaches are suitable for dose-response studies?
- Answer : Non-linear regression models (e.g., four-parameter logistic curve):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
